molecular formula C25H35N3O B8223653 (2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole

(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole

Cat. No.: B8223653
M. Wt: 393.6 g/mol
InChI Key: ISFCPXILUVJVOC-KYGJEJSHSA-N
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Description

The compound with the identifier (2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole is known as undecylprodigiosin. It is a tripyrrolic antibiotic isolated from the bacterium Streptomyces coelicolor A3. This compound exhibits a variety of biological activities, including immunosuppressive, apoptotic, antibacterial, antioxidative, and ultraviolet protective properties .

Chemical Reactions Analysis

Undecylprodigiosin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of undecylprodigiosin.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the pyrrole rings, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. .

Scientific Research Applications

Undecylprodigiosin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of undecylprodigiosin involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. It selectively induces p53-independent apoptosis in cancer cells by causing G2/M cell cycle arrest. This compound also exhibits immunosuppressive effects by modulating the activity of immune cells .

Comparison with Similar Compounds

Undecylprodigiosin is unique among tripyrrolic antibiotics due to its undecyl side chain, which enhances its biological activity. Similar compounds include:

Properties

IUPAC Name

(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,27-28H,3-11,13H2,1-2H3/b23-22-,24-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFCPXILUVJVOC-KYGJEJSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=C3C=CC=N3)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=C/C(=C/3\C=CC=N3)/N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.